Ranatuerin-2R-RA1 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
TMKKPLLLLFFFGTISLSL |
Origin of Product |
United States |
Discovery, Identification, and Molecular Characterization of Ranatuerin 2r Ra1 Precursor
Isolation Strategies and Initial Identification from Anuran Species
The initial identification of ranatuerin peptides, including precursors like ranatuerin-2R-RA1, from anuran species has been largely accomplished through the analysis of skin secretions. These secretions, rich in bioactive peptides, are collected from granular glands in the frog's skin, often in response to stress or injury. nih.gov
A common technique for isolating these peptides is "shotgun" cloning. This method involves constructing a cDNA library from the skin secretions. Using a degenerate primer pool that targets highly conserved nucleic acid sequences found in known antimicrobial peptide precursor transcripts, researchers can amplify cDNA sequences for various classes of antimicrobial peptides, including ranatuerins. nih.gov
Another critical technique is reverse-phase high-performance liquid chromatography (HPLC), which separates the complex mixture of peptides within the crude skin secretion. uol.de This allows for the purification of individual peptides for further characterization. Following purification, the primary structure of the peptide is determined. For instance, the primary structure of ranatuerin 1T, isolated from the European brown frog (Rana temporaria), was established after its isolation. nih.gov While the primary structures of ranatuerin-2 (B1576050) peptides can be poorly conserved, they often feature a characteristic C-terminal cyclic domain. qub.ac.uknih.gov
Ranatuerin-2 peptides were first identified in the skin of the American bullfrog (Lithobates catesbeianus) and have since been found in many North American, Chinese, and Japanese frog species. nih.gov Specifically, the precursor for a ranatuerin-2 peptide has been identified in the skin secretion of the pickerel frog (Rana palustris). nih.gov The ranatuerin-2C-RA1 peptide precursor, for example, has been sourced from the golden crossband frog (Odorrana andersonii). novoprolabs.com
Genetic and Transcriptomic Analysis of Precursor Encoding Sequences
Genetic and transcriptomic analyses have been instrumental in understanding the structure and diversity of ranatuerin peptide precursors. The full-length cDNA encoding a ranatuerin-2 peptide from the Northern leopard frog (Rana pipiens) was successfully cloned from a skin secretion-derived cDNA library. nih.gov The analysis of these precursor cDNAs reveals a typical structure: a putative signal peptide region, an acidic spacer peptide region, and a classical propeptide convertase processing site. nih.gov
Studies on the American bullfrog (Rana [Lithobates] catesbeiana) have shown that ranatuerin-encoding genes exhibit considerable diversity in their size and exon number, ranging from one to four exons. nih.govresearchgate.net For example, the genes for ranatuerin-1 (B1576056) and ranatuerin-3RC have two exons, while the genes for ranatuerin-2PRc, ranatuerin-2RC, and ranatuerin-4 (B1575993) are composed of three exons. nih.govresearchgate.net This genomic diversity is further amplified by alternative splicing, a process that can lead to variations in both the prepro and mature amino acid sequences. nih.govresearchgate.net
Transcriptomic analysis of different frog species, such as the comparative study of Rana chensinensis and R. kukunoris, has provided insights into the adaptation of these animals to their environments, with some of the identified genes being involved in defense mechanisms that include antimicrobial peptides. nih.gov The "shotgun" cloning approach, applied to the skin secretion of the pickerel frog (Rana palustris), has also been a rapid and effective method for elucidating the cDNAs encoding major families of antimicrobial peptides, including ranatuerins. nih.gov
Sequence Homology and Phylogenetic Relationship within the Ranatuerin Family
The ranatuerin family of peptides is part of a larger, diverse group of antimicrobial peptides found in ranid frogs, which are believed to have evolved through multiple gene duplication events. nih.gov These peptides are categorized into families based on structural similarity. nih.gov Ranatuerin-2 peptides, in particular, are found predominantly in North American frogs. nih.gov
Sequence homology studies show that while the primary structures of ranatuerin-2 peptides can be highly variable, they share common features. nih.gov A key conserved feature is the C-terminal cyclic domain, often referred to as the "Rana box," which is formed by an intramolecular disulfide bond between two cysteine residues. nih.govqub.ac.uk However, there is often little structural similarity outside of this cyclic region. nih.gov
Bioinformatic comparisons of the open-reading frames of ranatuerin precursors from different species, such as the pickerel frog (Rana palustris) and the Chinese bamboo odorous frog (Rana versabilis), have revealed a high degree of structural similarity. nih.gov The molecular heterogeneity within the ranatuerin-2 family is significant enough that it can be used for the unequivocal identification of specimens and to understand the phylogenetic relationships between different species. nih.gov
Phylogenetic analyses suggest that the diversity of mature AMP sequences is a result of gene duplications from an ancestral gene, with alternative splicing providing another layer of diversity. nih.gov The close evolutionary relationship between different ranatuerin family members, and even with other peptide families like ranacyclins, is reflected in the conservation of their gene structures. nih.gov
Biosynthesis and Post Translational Processing of Ranatuerin 2r Ra1 Peptide Precursor
Gene Structure and Exon-Intron Organization
The genetic blueprint for ranatuerin peptides is encoded within genes that exhibit characteristic structural features. Studies on the ranatuerin genes in the American bullfrog, Rana [Lithobates] catesbeiana, reveal that they are subject to alternative splicing, a mechanism that contributes to the diversity of mature peptide sequences. nih.gov
The gene structure for the ranatuerin family is not uniform; it can consist of either two or three exons separated by introns. nih.gov For instance, the genes encoding ranatuerin-1 (B1576056) and ranatuerin-3RC are composed of two exons. nih.gov In contrast, other members of the family, such as ranatuerin-2RC, ranatuerin-2PRc, and ranatuerin-4 (B1575993), originate from genes with a three-exon structure. nih.gov This exon-intron arrangement is crucial for the initial synthesis of a precursor protein, which contains not only the sequence of the final active peptide but also additional domains required for its processing and transport. The close evolutionary relationship between ranatuerins and another peptide family, the ranacyclins, is reflected in the conservation of this three-exon gene organization. nih.gov
Role of Signal Peptides and Acidic Spacer Domains in Precursor Architecture
The initial protein translated from the ranatuerin mRNA is a prepropeptide, a precursor molecule with a defined architecture. This precursor invariably begins with an N-terminal signal peptide, typically around 22 amino acids in length. nih.govmdpi.com This sequence acts as a molecular guide, directing the nascent polypeptide into the endoplasmic reticulum and onto the secretory pathway.
Following the signal peptide is an acidic spacer peptide domain. mdpi.comvulcanchem.com This region is rich in acidic amino acid residues. While its precise functions are still being fully elucidated, it is believed to play a role in ensuring the correct folding of the precursor and may prevent the premature activation of the C-terminal antimicrobial peptide within the host's own cells. The precursor architecture is a common feature among ranatuerin family peptides, as demonstrated by the cloned precursors of peptides like ranatuerin-2PLx and ranatuerin-2-AW. nih.govmdpi.com
Enzymatic Cleavage Mechanisms by Pro-peptide Convertases
The liberation of the mature ranatuerin peptide from its precursor is a critical step mediated by specific enzymes. The junction between the acidic spacer domain and the mature peptide sequence is marked by a specific recognition site for pro-peptide convertases. mdpi.com In ranatuerins, this is typically a classical dibasic cleavage site, represented by the amino acid pair Lysine-Arginine (-KR-). nih.govmdpi.comvulcanchem.com
This -KR- motif is recognized and cleaved by trypsin-like enzymes from the pro-peptide convertase family. nih.govnih.gov This enzymatic action precisely excises the mature peptide, releasing it from the N-terminal signal and acidic spacer domains. This cleavage is a pivotal event in the biosynthetic pathway, converting the inactive precursor into the biologically active antimicrobial peptide.
Identification and Analysis of Post-Translational Modifications
Following enzymatic cleavage, the mature ranatuerin peptide undergoes further chemical changes known as post-translational modifications (PTMs). These modifications are essential for the structure, stability, and biological function of the final molecule. nih.gov
A key PTM identified in many ranatuerin peptides is the formation of an intramolecular disulfide bridge. nih.govmdpi.comcreighton.edu This covalent bond typically forms between two cysteine residues located within the C-terminal region of the peptide, creating a cyclic structure known as the "Rana-box". nih.govmdpi.com This cyclic domain, which can be a hexapeptide or heptapeptide (B1575542) ring, is critical for the peptide's antimicrobial and antiproliferative activities. nih.govcreighton.edu
Another common and significant PTM is C-terminal amidation. researchgate.netfrontiersin.org This process, where the C-terminal carboxylic acid group is converted to a primary amide, often involves a glycine (B1666218) residue at the C-terminus of the precursor acting as the amide donor. frontiersin.org C-terminal amidation has been shown to enhance the antimicrobial efficacy of many AMPs, likely by increasing the stability of their α-helical structure when interacting with microbial membranes. researchgate.net While specific data on Ranatuerin-2R-RA1 is limited, the presence of these PTMs in closely related ranatuerins suggests they are highly probable for this peptide as well. Other potential modifications found in amphibian AMPs include phosphorylation, acetylation, and glycosylation, which contribute to the vast structural and functional diversity of these defense molecules. researchgate.net
Structural Biology and Conformational Dynamics of Ranatuerin 2r Ra1 Peptide
Elucidation of Primary Amino Acid Sequence
The primary structure of a peptide, its unique amino acid sequence, is fundamental to its ultimate three-dimensional shape and function. The Ranatuerin-2 (B1576050) peptide family is characterized by considerable sequence variability among different frog species. mdpi.comresearchgate.net However, they share a conserved blueprint at the precursor level. The precursor protein typically consists of three distinct regions: a putative N-terminal signal peptide, an acidic spacer region, and the C-terminal mature peptide. mdpi.comresearchgate.net A classical dibasic cleavage site, often -KR- (Lysine-Arginine), separates the acidic spacer from the mature peptide, signaling for enzymatic processing. mdpi.com
While the specific precursor sequence for Ranatuerin-2R-RA1 is not detailed in the provided results, the general structure of ranatuerin-2 precursors is well-documented. For instance, the precursor for a related peptide, ranatuerin-2-AW from Amolops wuyiensis, is composed of a 22-amino acid signal peptide, a 17-amino acid acidic spacer, and a 29-amino acid mature peptide. mdpi.com Similarly, other ranatuerin-2 precursors show a signal peptide of 22 residues and a variable acidic spacer, leading to the mature peptide. researchgate.net The mature sequence of a Ranatuerin-2 from Rana catesbeiana has been identified as GLFLDTLKGAAKDVAGKLEGLKCKITGCKLP. bicnirrh.res.in Another related peptide from Odorrana andersonii, designated Ranatuerin-2C-RA1, has the mature sequence LLDTVKNLATNLAGQLLDRLKCKVTG. novoprolabs.com
The table below illustrates the typical domains of a ranatuerin-2 peptide precursor.
| Precursor Region | Typical Length (Amino Acids) | Function |
| Signal Peptide | ~22 | Directs the precursor protein for secretion. |
| Acidic Spacer | Variable | Plays a role in proper folding and processing. |
| Cleavage Site | 2 (-KR-) | Recognition site for propeptide convertases. |
| Mature Peptide | ~26-34 | The biologically active antimicrobial peptide. |
Secondary Structure Propensities and Amphipathic Characteristics
The secondary structure of Ranatuerin-2 peptides is critical for their interaction with microbial membranes. These peptides typically adopt an α-helical conformation, particularly in membrane-mimetic environments. nih.gov This α-helix is amphipathic, meaning it has a distinct separation of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues.
This amphipathic character is a hallmark of many AMPs. The hydrophobic face of the helix facilitates insertion into the lipid bilayer of microbial membranes, while the hydrophilic, often positively charged (cationic) face, interacts with the negatively charged components of these membranes, such as phospholipids. The secondary structure of a candidate AMP from R. catesbeiana, HP2, which is a counterpart to Ranatuerin-2PRc, is predicted to have an α-helix, extended coil, and β-strand arrangement, resembling a mix of Ranatuerin-1 (B1576056) and Ranatuerin-2RC structures. nih.gov
The propensity to form this structure is influenced by the amino acid composition. The presence of helix-promoting residues like Alanine (B10760859) (Ala), Leucine (B10760876) (Leu), and Lysine (B10760008) (Lys) is common. Circular dichroism (CD) spectroscopy is a key experimental technique used to confirm the helical content of these peptides. Studies on related ranatuerin peptides have shown that in aqueous solutions, they may be unstructured, but they adopt a significant α-helical conformation in the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or lipid vesicles. nih.gov
Tertiary and Quaternary Structural Considerations: The Ranatuerin "Rana Box" and Cyclic Domains
A defining feature of the Ranatuerin-2 peptide family, and indeed many antimicrobial peptides from Ranid frogs, is the presence of a C-terminal cyclic domain known as the "Rana box". mdpi.comnih.govmdpi.com This structure is formed by an intramolecular disulfide bond between two cysteine (Cys) residues. mdpi.com
The combination of the N-terminal α-helix and the C-terminal cyclic Rana box creates a distinct helix-loop-helix or helix-coil tertiary structure. This specific architecture is believed to be crucial for its interaction with and disruption of microbial membranes. While ranatuerins are monomeric in solution, the possibility of forming higher-order quaternary structures or pores within the target membrane remains an area of active investigation.
| Structural Feature | Description | Component Residues | Significance |
| N-terminal Domain | Typically forms an amphipathic α-helix. | Hydrophobic and Cationic Amino Acids | Membrane insertion and binding. |
| C-terminal "Rana Box" | A cyclic domain formed by a disulfide bridge. | Two Cysteine residues enclosing a peptide loop. | Essential for structural integrity and full biological activity. |
Influence of Disulfide Bridges on Peptide Conformation and Stability
The disulfide bridge (a covalent bond between the sulfur atoms of two cysteine residues) is the cornerstone of the Rana box and is critical for the structural integrity of Ranatuerin-2 peptides. mdpi.comnih.gov This bond introduces a significant conformational constraint, stabilizing the peptide's three-dimensional structure.
The stability conferred by the disulfide bridge is multifaceted:
Thermodynamic Stability: It reduces the conformational entropy of the unfolded state, making the folded, active conformation more stable and less susceptible to thermal denaturation.
Proteolytic Resistance: The constrained structure can make the peptide more resistant to degradation by proteases, which are enzymes that break down peptides and proteins. This is a crucial attribute for a host defense peptide that must function in a complex biological environment.
Studies involving the removal or disruption of the Rana box have consistently demonstrated its importance. For example, deleting this conserved loop in Ranatuerin-2PLx was found to drastically reduce its antibacterial and antiproliferative activities. nih.gov This indicates that the disulfide-enforced conformation is not just for stability but is essential for the peptide to adopt the correct orientation for potent biological action. The function of the Rana box, however, can vary between different peptide families, being indispensable in some like ranatuerin-2, while having less impact in others. mdpi.com
Conformational Changes in Membrane-Mimetic Environments
Ranatuerin-2 peptides exhibit remarkable conformational plasticity, adapting their structure in response to their environment. In a simple aqueous solution, these peptides are often found in a random coil or unstructured state. nih.gov This changes dramatically upon encountering a membrane-like environment.
In the presence of membrane mimetics, such as:
Trifluoroethanol (TFE): A solvent known to promote helical structures.
Sodium Dodecyl Sulfate (SDS) micelles: Anionic detergents that mimic the surface of bacterial membranes.
Lipid vesicles: Artificial liposomes that model the lipid bilayer of a cell membrane.
...the peptide undergoes a distinct conformational transition. Circular dichroism (CD) spectroscopy studies reveal a significant increase in α-helical content in these environments. nih.gov This induced folding is a key step in its mechanism of action. The initial electrostatic attraction between the cationic peptide and the anionic bacterial membrane is thought to trigger this structural change. The peptide then folds into its active, amphipathic α-helical conformation, allowing it to insert into and disrupt the lipid bilayer, ultimately leading to cell death. The removal of the Rana box has been shown to reduce the amount of helical conformation, suggesting the loop participates in the formation of the α-helical structure within the membrane. nih.gov
Molecular Mechanisms of Biological Activity of Ranatuerin 2r Ra1 Peptide
Interaction with Microbial Cell Membranes: Models of Permeabilization and Disruption
The primary mode of action for ranatuerin-2 (B1576050) peptides against microbes is the disruption of their cell membranes. nih.govnih.gov This interaction is largely driven by the peptide's cationic and amphipathic nature, allowing it to selectively target and permeabilize the negatively charged membranes of bacteria. nih.govnih.gov Several models have been proposed to explain this membrane disruption:
Barrel-Stave Model: In this model, the peptides insert themselves into the membrane, perpendicular to the lipid bilayer, and aggregate to form a pore or channel. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel. This disrupts the membrane's integrity, leading to leakage of cellular contents and cell death. nih.govnih.gov
Toroidal-Pore Model: Similar to the barrel-stave model, the toroidal-pore model also involves the formation of a transmembrane pore. However, in this model, the peptides, along with the lipid monolayers, bend inward to form a continuous pore where the peptide's hydrophilic faces and the lipid head groups line the channel. This structure is stabilized by the interaction of the peptide with the lipid head groups. nih.govnih.gov
Carpet Model: In this mechanism, the peptides first accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. nih.govnih.gov Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. nih.govqub.ac.uk
The α-helical structure of ranatuerin-2 peptides is crucial for their membrane-disrupting activity. nih.gov The conserved "Rana box," a cyclic domain at the C-terminus, is also thought to play a role in the formation of this α-helical structure in the presence of a lipid membrane, thereby influencing its antimicrobial potency. nih.gov
Table 1: Models of Microbial Cell Membrane Permeabilization by Ranatuerin-2 Peptides
| Model | Description |
| Barrel-Stave Model | Peptides insert perpendicularly into the membrane and aggregate to form a pore with hydrophilic faces lining the channel. nih.govnih.gov |
| Toroidal-Pore Model | Peptides and lipid monolayers bend inward to form a pore lined by both peptides and lipid head groups. nih.govnih.gov |
| Carpet Model | Peptides accumulate on the membrane surface and cause disruption in a detergent-like manner at a critical concentration. nih.govnih.gov |
Intracellular Target Modulation and Signal Transduction Interference in Pathogens
While membrane disruption is a primary mechanism, there is evidence to suggest that ranatuerin-2 peptides may also translocate across the cell membrane and interact with intracellular targets. nih.gov This translocation could lead to the interference of vital cellular processes. Although specific intracellular targets for ranatuerin-2R-RA1 have not been definitively identified, related antimicrobial peptides (AMPs) have been shown to inhibit the synthesis of DNA, RNA, and proteins. nih.gov
Furthermore, by disrupting the cell membrane, these peptides can interfere with signal transduction pathways that are dependent on membrane integrity and ion gradients. This disruption can lead to a cascade of events that ultimately result in cell death.
Apoptotic Pathway Induction in Investigational Cell Lines
In addition to their antimicrobial effects, ranatuerin-2 peptides have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cell lines. nih.gov This suggests a potential application for these peptides in cancer therapy. The proposed mechanism for this activity is similar to their antimicrobial action, as cancer cells often have a higher negative charge on their outer membrane compared to healthy cells, making them susceptible to the cationic nature of the peptides. nih.gov
Studies on ranatuerin-2PLx, a member of the ranatuerin-2 family, have shown that it can induce early apoptosis in prostate cancer cells. nih.gov This process is characterized by the activation of caspases, a family of proteases that are central to the apoptotic pathway. Specifically, the activation of caspase-3 has been observed following treatment with ranatuerin-2PLx. nih.gov It is also hypothesized that these peptides may enter the cell and trigger the release of cytochrome c from the mitochondria, a key event in the intrinsic pathway of apoptosis. nih.gov
Table 2: Research Findings on Apoptotic Induction by Ranatuerin-2 Peptides
| Cell Line(s) | Peptide | Key Findings |
| Prostate cancer cells (PC-3) | Ranatuerin-2PLx | Induced early apoptosis; activated Caspase-3. nih.gov |
| Human leukemia cells (HL-60) | Raptinal (a small molecule inducer of apoptosis) | Induces rapid apoptosis through the intrinsic pathway, involving mitochondria. nih.gov |
| HT-29 and AGS cancer cell lines | Proteinaceous metabolites from Enterococcus faecalis | Inhibited proliferation and induced apoptosis, potentially through downregulation of anti-apoptotic genes. nih.gov |
Immunomodulatory and Anti-inflammatory Mechanisms, including Lipopolysaccharide (LPS) Neutralization
Recent research has uncovered the immunomodulatory and anti-inflammatory properties of ranatuerin-2 peptides. nih.gov A novel ranatuerin-2 peptide, Rana-2PN, has been shown to effectively neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov LPS is a potent endotoxin (B1171834) that can trigger a strong inflammatory response in the host.
By binding to and neutralizing LPS, Rana-2PN can inhibit the LPS-induced inflammatory response in immune cells like macrophages. nih.gov This peptide has also demonstrated the ability to reduce inflammation in animal models. nih.gov This dual action of direct antimicrobial activity and neutralization of inflammatory bacterial components makes ranatuerin-2 peptides promising candidates for the development of new therapies for bacterial infections and associated inflammation. nih.gov
Influence of Environmental Factors on Mechanistic Activity: pH and Ionic Strength
The biological activity of ranatuerin-2 peptides can be influenced by environmental factors such as pH and ionic strength. These factors can affect the peptide's structure, charge, and its interaction with microbial membranes.
pH: The net charge of the peptide is dependent on the pH of the surrounding environment. Changes in pH can alter the ionization state of the acidic and basic amino acid residues, which in turn affects the peptide's electrostatic interactions with the negatively charged bacterial membranes. Generally, the antimicrobial activity of cationic peptides is optimal at neutral to slightly acidic pH. nih.gov
Ionic Strength: The ionic strength of the medium can also impact the activity of antimicrobial peptides. High ionic strength can shield the electrostatic interactions between the cationic peptide and the anionic bacterial membrane, thereby reducing the peptide's binding efficiency and antimicrobial activity. nih.govresearchgate.net Conversely, a reduction in ionic strength can enhance the rate of association between the peptide and the target membrane. nih.gov
The stability and solubility of the peptide can also be affected by both pH and ionic strength. researchgate.netnih.gov Therefore, the efficacy of ranatuerin-2R-RA1 and its derivatives in a therapeutic setting would need to consider the physiological pH and ionic conditions of the target environment.
Structure Activity Relationship Sar Studies and Molecular Engineering of Ranatuerin 2r Ra1 Analogs
Impact of Amino Acid Substitutions on Peptide Potency and Selectivity
The potency and selectivity of ranatuerin analogs are profoundly influenced by specific amino acid substitutions. Strategic replacement of amino acids can enhance antimicrobial activity while minimizing toxicity to host cells.
For instance, in a study on the related peptide ranatuerin-1 (B1576056), substituting the asparagine at position 8 with lysine (B10760008) ([Lys-8]ranatuerin-1) resulted in an analog with increased alpha-helicity and cationicity. nih.gov This single substitution led to a 2- to 8-fold increase in potency against various strains of pathogenic E. coli and other Gram-positive and Gram-negative bacteria, with only a minor increase in hemolytic activity. nih.gov Conversely, substitutions aimed at increasing hydrophobicity without a careful balance can be detrimental to selectivity. For example, replacing asparagine at position 22 with alanine (B10760859) in ranatuerin-1 led to a significant 3.5-fold increase in hemolytic activity. nih.gov
In the design of analogs for ranatuerin-2-AW (R2AW), a peptide from Amolops wuyiensis, substituting aspartic acid residues with lysine at positions 4 and 19, and a lysine with leucine (B10760876) at position 20, created a cationicity- and hydrophobicity-enhanced variant named [Lys4,19, Leu20]R2AW(1-22)-NH2. mdpi.com This analog showed remarkably improved antibacterial activity, with Minimum Inhibitory Concentration (MIC) values dropping to a range of 2 µM to 8 µM against various bacteria. mdpi.com However, further increasing hydrophobicity by substituting with tryptophan led to elevated potency against pathogens but also increased damage to host cells, highlighting a threshold for optimal hydrophobicity. mdpi.com
Studies on other frog skin peptides like nigrocin-HL also demonstrate the power of substitution. Replacing the entire "Rana box" motif with a single amidated phenylalanine residue resulted in a modified peptide, nigrocin-HLM, which showed significantly increased potency against several microbes, including methicillin-resistant S. aureus (MRSA). nih.govnih.gov
The following table summarizes the impact of various amino acid substitutions on the bioactivity of ranatuerin and related peptides.
| Parent Peptide | Analog | Substitution Details | Impact on Bioactivity |
| Ranatuerin-1 | [Lys-8]ranatuerin-1 | Asn-8 → Lys | Increased potency against Gram-positive and Gram-negative bacteria and C. albicans; small increase in hemolytic activity. nih.gov |
| Ranatuerin-1 | [Ala-22]ranatuerin-1 | Asn-22 → Ala | 3.5-fold increase in hemolytic activity. nih.gov |
| Ranatuerin-2-AW (R2AW) | [Lys4,19, Leu20]R2AW(1-22)-NH2 | Asp-4 → Lys, Asp-19 → Lys, Lys-20 → Leu | Significantly optimized antibacterial and anticancer activities. mdpi.comnih.gov |
| Ranatuerin-2-AW (R2AW) | [Trp6,10]R2AW(1-22)-NH2 | Substitution with Tryptophan | Decreased antimicrobial activity compared to the Lys/Leu substituted analog due to excessive hydrophobicity. mdpi.com |
| Nigrocin-HL | Nigrocin-HLM | "Rana box" → Phe-NH2 | Significantly increased potency against multiple microbes, including MRSA, and reduced toxicity. nih.govnih.gov |
Functional Significance of the Conserved "Rana Box" and Other Cyclic Domains
The "Rana box" is a highly conserved C-terminal cyclic motif found in many ranid frog antimicrobial peptides, characterized by a disulfide bridge between two cysteine residues enclosing a sequence of four or five amino acids. mdpi.com Its role in the bioactivity of peptides is a subject of considerable research and appears to be family-dependent.
For some peptides, such as ranatuerin-2 (B1576050) and brevinin-1, the removal of the Rana box can dramatically reduce biological activity. mdpi.com Studies on Ranatuerin-2PLx demonstrated that deleting the conserved Rana box loop drastically reduces both its antibacterial and antiproliferative activities. nih.gov This suggests that the C-terminal domain, including the Rana box, is crucial for its function. vulcanchem.com The structural integrity provided by this loop, which can adopt a helical conformation in lipid membranes, appears to be linked to its ability to interact with and disrupt cell membranes. nih.gov Deletion of the cyclic heptapeptide (B1575542) region in ranatuerin-1 also resulted in an inactive analog. nih.gov
Conversely, for other peptides, the Rana box is dispensable and its removal can even be advantageous. mdpi.com In studies of ranatuerin-2-AW, a truncated analog lacking the Rana box but with C-terminal amidation showed similar antibacterial activity to the full-length peptide, implying the Rana box was not essential for this specific peptide's antibacterial function. mdpi.comnih.gov Similarly, research on brevinin-2GHk and nigrocin-HL found that removing the Rana box or replacing it could enhance antimicrobial activity and broaden its spectrum. nih.govnih.govmdpi.com For nigrocin-HL, replacing the Rana box with an amidated phenylalanine not only boosted potency but also significantly reduced hemolytic and cytotoxic activities. nih.govresearchgate.net
The primary structure of the amino acids within the Rana box motif is also important in determining bacteriostatic activity. researchgate.net The presence of cationic amino acids within this loop can be critical; for Ranatuerin-2PLx, the absence of a cationic residue within the motif was found to greatly impair its antibacterial activity. nih.gov
Effects of Modulating Hydrophobicity and Cationicity on Bioactivity
The balance between cationicity (net positive charge) and hydrophobicity is a cornerstone of the bioactivity of antimicrobial peptides like ranatuerins. mdpi.com These properties govern the initial electrostatic attraction to negatively charged bacterial membranes and the subsequent hydrophobic interactions that lead to membrane disruption.
Increasing cationicity, typically by substituting neutral or acidic amino acids with basic residues like lysine, generally enhances antimicrobial potency. mdpi.com This is because a higher positive charge strengthens the peptide's affinity for the anionic components of microbial cell walls. An analog of ranatuerin-2-AW, [Lys4,19, Leu20]R2AW(1-22)-NH2, was designed with an increased net charge by replacing two aspartic acid residues with lysine. mdpi.com This modification resulted in a significant optimization of its antibacterial activity. mdpi.comnih.gov
Hydrophobicity is crucial for the peptide's ability to insert into and destabilize the lipid bilayer of the cell membrane. rsc.org Modulating the hydrophobic face of the peptide can therefore significantly alter its bioactivity. In the aforementioned [Lys4,19, Leu20]R2AW(1-22)-NH2 analog, the introduction of leucine on the hydrophobic surface contributed to its enhanced efficacy. mdpi.com However, there is an optimal range for hydrophobicity. mdpi.com Excessive hydrophobicity, as seen in the [Trp6,10]R2AW(1-22)-NH2 analog, can lead to increased toxicity towards host cells, likely due to non-specific interactions with mammalian cell membranes. mdpi.com
The interplay between these two factors is critical. Amphiphilicity, the spatial separation of hydrophobic and cationic residues, is often considered the most important factor governing antimicrobial activity. nih.gov A well-defined amphipathic structure, such as an α-helix with one face being hydrophobic and the other hydrophilic and charged, is a key feature for many membrane-active peptides. mdpi.com
Rational Design Strategies for Optimizing Functional Profiles
Rational design strategies aim to systematically modify peptide structures to enhance desired biological activities while minimizing undesirable ones, such as toxicity. rsc.org For ranatuerin-2 peptides and their relatives, several successful strategies have been employed.
One common approach is truncation , which involves shortening the peptide sequence. This can be a promising strategy for optimization, as the N-terminal region of many ranatuerin-2 peptides contains the core active fragment. mdpi.com For example, a truncated analog of ranatuerin-2-AW, R2AW(1-22)-NH2, which lacked the Rana box but was amidated at the C-terminus, retained antibacterial activity similar to the parent peptide. mdpi.com This indicates that it's possible to create smaller, potentially more cost-effective peptides without sacrificing efficacy.
Amino acid substitution is another powerful tool. As detailed previously, substitutions can be used to:
Increase cationicity: Replacing acidic or neutral residues with lysine or arginine enhances attraction to microbial membranes. mdpi.com
Optimize hydrophobicity: Introducing hydrophobic residues like leucine can improve membrane interaction, but must be balanced to avoid excessive toxicity. mdpi.com
Enhance helical structure: Substitutions can be made to promote a more stable α-helical conformation, which is often crucial for activity. nih.gov
A key strategy involves the modification or replacement of the Rana box . As the function of this domain varies, its removal or substitution can be a viable path to optimization. nih.gov Replacing the Rana box of nigrocin-HL with an amidated phenylalanine created a shorter, more potent, and less toxic peptide, representing an inspired strategy for peptide optimization. nih.govnih.gov
These strategies are often combined. For instance, the highly effective [Lys4,19, Leu20]R2AW(1-22)-NH2 analog was the result of both truncation (removal of the Rana box) and multiple amino acid substitutions to enhance cationicity and optimize hydrophobicity. mdpi.comnih.gov Such progressive design demonstrates a rational pathway to developing ranatuerin-based peptides as appealing candidates for therapeutic development. nih.gov
Evolutionary and Comparative Genomics of Ranatuerin Peptides
Divergence and Conservation Patterns Across Anuran Species and Related Families
This pattern of a variable N-terminal region and a conserved C-terminal loop is a hallmark of the ranatuerin family. The N-terminal domain is generally an amphipathic α-helix, a common feature of many antimicrobial peptides (AMPs), but its specific amino acid sequence varies greatly among species. vulcanchem.comnih.gov For example, comparisons between ranatuerin-2 (B1576050) peptides from different New World ranid frogs show numerous amino acid substitutions and deletions, highlighting rapid divergence. carlosdavidson.org Despite this variability, key residues, such as a glycine (B1666218) at position 1 and a lysine (B10760008) at position 22, are often conserved in the ranatuerin-2 family. nih.gov
The distribution of ranatuerin subfamilies also shows geographical patterns. Ranatuerin-1 (B1576056) and ranatuerin-2 peptides have been identified primarily in North American frogs, whereas other families like brevinin-2 (B1175259) are typically found in their Eurasian counterparts. researchgate.netnih.gov This divergence in peptide repertoires, even among closely related species, underscores the species-specific nature of these defense molecules. nih.gov
Table 1: Comparison of Ranatuerin-2 Peptide Sequences from Select New World Frogs
Illustrates the divergence and conservation among ranatuerin-2 family members. Conserved residues are shaded. Data sourced from peptidomic analysis of frog skin secretions. carlosdavidson.org
| Peptide | Species of Origin | Amino Acid Sequence |
|---|---|---|
| Ranatuerin-2DRa | Rana draytonii | GFLSFLGKALVGSLISGLGLKLSSCAIKGLC |
| Ranatuerin-2AUa | Rana aurora | GFLSFLGKALVGSLISGLGLKLSSCAIKGLC |
| Ranatuerin-2BOa | Rana boylii | GFLSFLGKALVGSLISGLGLKLSSCAIKGLC |
| Ranatuerin-2MUa | Rana muscosa | GFLGFLGKVLVGSLISGLGLKISSCAIKGLC |
| Ranatuerin-2LUa | Rana luteiventris | GFLSFLGKVLVGSLISGLGLKISSCAIKGLC |
Gene Duplication and Alternative Splicing as Mechanisms for Peptide Diversity
The remarkable diversity within the ranatuerin family and other amphibian AMPs is largely attributed to gene duplication and subsequent diversification. researchgate.netnih.gov Evolutionary analyses reveal that a single frog genome can contain multiple homologous copies (paralogs) of ranatuerin genes. nih.govresearchgate.net For instance, studies on leopard frogs have identified and sequenced a paralogous locus, Ranatuerin-2b, in addition to the primary Ranatuerin-2 locus, confirming that duplication events have occurred. nih.gov This process provides the raw genetic material for evolution; following duplication, one gene copy can maintain the original function while the other is free to accumulate mutations, potentially leading to a new or modified function (neofunctionalization). mdpi.com This is evidenced by the excess of non-synonymous nucleotide substitutions observed between paralogous AMP genes, a clear signal of positive selection driving functional divergence. researchgate.net
In addition to gene duplication, alternative splicing of the precursor mRNA provides another significant mechanism for generating peptide diversity from a single gene. researchgate.netnih.gov Research on the North American bullfrog (Rana [Lithobates] catesbeiana) has shown that ranatuerin genes can undergo alternative splicing, leading to variations in both the prepro-region and the final mature peptide sequence. researchgate.net Some ranatuerin genes in the bullfrog consist of two to four exons, and the differential joining of these exons can produce distinct mRNA transcripts, and consequently, different peptides. researchgate.net This demonstrates that amphibians employ a multi-layered strategy of both gene duplication and post-transcriptional modification to expand their defensive chemical arsenal. researchgate.netresearchgate.net
Ranatuerin Family as Taxonomic and Phylogenetic Markers
The species-specific nature of ranatuerin peptide sequences makes them valuable molecular markers for taxonomic classification and phylogenetic analysis. nih.govnih.gov The molecular heterogeneity within the ranatuerin-2 family, in particular, can be exploited to unequivocally identify species and elucidate the evolutionary relationships between them. researchgate.netnih.gov
Cladistic analyses based on the primary structures of ranatuerin-2 peptides have successfully complemented traditional methods based on morphology and mitochondrial DNA. vetmeduni.ac.at For example, such analyses support the division of New World ranid frogs into the distinct genera Lithobates and Rana. vetmeduni.ac.at Peptidomic data has also been used to resolve relationships at a finer scale, such as indicating a sister-group relationship between Lithobates palmipes and Lithobates warszewitschii. vetmeduni.ac.at In another compelling case, the significant differences in the AMP profiles, including the ranatuerin-2 peptides, between the northern red-legged frog (Rana aurora aurora) and the California red-legged frog (Rana aurora draytonii) were used to argue that they should be classified as separate species rather than subspecies. carlosdavidson.org This highlights the power of using these rapidly evolving defense peptides to trace the recent evolutionary history of closely related species.
Co-evolution with Pathogens and Broader Ecological Significance of Amphibian Peptidomes
The evolution of ranatuerin peptides is intricately linked to an ongoing "evolutionary arms race" with pathogens. mdpi.comnih.gov The high degree of sequence diversity and evidence of positive selection at ranatuerin loci suggest a constant pressure to adapt to new or evolving microbial threats. nih.govnih.gov Signatures of strong selective sweeps, where a new beneficial allele rapidly becomes fixed in a population, have been detected at both the Ranatuerin-2 and Ranatuerin-2b loci in leopard frogs. nih.gov This indicates that specific peptide variants have conferred a significant survival advantage, likely by providing enhanced protection against prevalent pathogens. nih.govresearchgate.net Amphibians' complex life cycles, often involving both aquatic and terrestrial stages, expose them to a wide spectrum of bacteria, fungi, and viruses, necessitating a diverse and adaptable chemical defense system. researchgate.netnih.gov
Beyond a purely antimicrobial role, the amphibian peptidome has broader ecological significance. It has been hypothesized that cytolytic peptides like ranatuerins may also function as part of an anti-predator defense. nih.gov In this scenario, they could act synergistically with neuroactive peptides also present in the skin secretion, with the membrane-disrupting action of ranatuerins facilitating the entry of toxins into a predator's system. nih.gov The skin secretions, containing this complex cocktail of peptides, are a critical interface between the amphibian and its environment. nih.gov They are central to the animal's ability to resist infections from pathogens such as Batrachochytrium dendrobatidis and ranaviruses, which have been implicated in global amphibian declines. researchgate.net Therefore, the ranatuerin peptide family is not just a collection of antibiotics but a vital component of a multifaceted defense strategy that is crucial for the survival and ecological function of amphibians in their various habitats. bridgew.edubridgew.edu
Advanced Methodologies in Ranatuerin 2r Ra1 Peptide Precursor Research
Transcriptomic and Proteomic Profiling Techniques: 'Shotgun' Cloning, LC-MS/MS, De Novo Sequencing
The initial identification and sequencing of novel peptide precursors like Ranatuerin-2R-RA1 heavily rely on a combination of transcriptomic and proteomic approaches.
'Shotgun' Cloning: This molecular technique is a powerful tool for discovering the genetic blueprint of peptides directly from their source. nih.gov Researchers construct a cDNA library from the mRNA extracted from the frog's skin secretions. Using degenerate primers designed to match highly conserved regions in the signal peptide sequences of known amphibian antimicrobial peptide genes, specific cDNAs, including the one encoding the Ranatuerin-2R-RA1 precursor, can be amplified and sequenced. nih.govnih.gov This method successfully identified the precursor for a related peptide, Ranatuerin-2-AW, from the Wuyi torrent frog, revealing a typical structure: a signal peptide, an acidic spacer, a -KR- pro-peptide convertase cleavage site, and the sequence for the mature peptide. nih.govresearchgate.net This approach provides the full-length amino acid sequence of the precursor protein, offering crucial insights into its biosynthesis. nih.gov
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This proteomic technique serves to confirm the actual presence of the mature peptide in the frog's skin secretion and to determine its precise primary structure. nih.govnih.gov The complex mixture of peptides from the skin secretion is first separated using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov Fractions are then introduced into a mass spectrometer. The first stage (MS) measures the mass-to-charge ratio of the intact peptides, allowing researchers to find the fraction containing a peptide with a mass matching the one predicted from the cloned cDNA. This fraction is then subjected to a second stage of mass spectrometry (MS/MS), where the peptide is fragmented in a controlled manner. The resulting fragmentation pattern provides the data needed to determine the amino acid sequence. nih.gov This technique was used to confirm the existence and sequence of Ranatuerin-2PLx, a related peptide from the pickerel frog. nih.gov
De Novo Sequencing: In cases where a genomic or transcriptomic reference is unavailable, de novo sequencing via high-resolution mass spectrometry is indispensable. mdpi.com This "top-down" approach involves analyzing the fragmentation patterns of the peptide from MS/MS data without a reference sequence. mdpi.comnih.gov By piecing together the overlapping fragments, the entire amino acid sequence can be reconstructed. This is particularly useful for identifying post-translational modifications, which are common in amphibian peptides and not directly encoded in the gene. nih.gov For ranatuerins, this is critical for confirming the disulfide bridge within the C-terminal "Rana-box" domain. nih.govnih.gov
| Technique | Application in Ranatuerin Research | Key Findings for Ranatuerin Family | References |
|---|---|---|---|
| 'Shotgun' Cloning | Identifies the full precursor cDNA sequence from skin secretion mRNA. | Reveals a conserved structure: signal peptide, acidic spacer, cleavage site, and mature peptide sequence. | nih.govnih.govnih.gov |
| LC-MS/MS | Confirms the presence and primary structure of the mature peptide in secretions. | Matches experimentally determined peptide mass and sequence to the cDNA-deduced sequence. | nih.govnih.gov |
| De Novo Sequencing | Determines peptide sequence directly from mass spectrometry data without a genetic template. | Essential for identifying unknown peptides and post-translational modifications like the disulfide-bridged Rana-box. | nih.govmdpi.comnih.gov |
Spectroscopic Techniques for Structural Characterization: Circular Dichroism (CD)
Understanding the secondary structure of the mature Ranatuerin-2R-RA1 peptide is crucial for elucidating its mechanism of action. Circular Dichroism (CD) spectroscopy is a widely used technique for this purpose. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum provides information about the peptide's secondary structure content (e.g., α-helix, β-sheet, random coil).
In the study of ranatuerin peptides, CD analysis is typically performed in different solvent environments to mimic physiological conditions.
Aqueous Solution (e.g., Ammonium Acetate Buffer): In a simple aqueous buffer, ranatuerin peptides often exhibit a random coil structure, indicated by a single strong negative peak around 200 nm. nih.gov
Membrane-Mimetic Environment (e.g., Trifluoroethanol (TFE) or SDS micelles): When introduced into a hydrophobic, membrane-mimicking environment, a structural transition is often observed. For many ranatuerins, this involves the adoption of a distinct α-helical conformation. nih.govnih.govnih.gov This is characterized by two negative peaks around 208 nm and 222 nm and a positive peak around 190 nm.
This induced conformational change is believed to be fundamental to the peptide's biological activity, as the α-helical structure is often required for insertion into and disruption of microbial cell membranes. nih.gov Studies on Ranatuerin-2PLx and its analogues have shown that the C-terminal "Rana-box" loop is important for the formation of the α-helical structure in lipid membranes, which correlates with its antimicrobial and antiproliferative potency. nih.gov
Genetic Engineering and Heterologous Expression Systems for Peptide Production
While initial studies often use chemically synthesized peptides, larger quantities for extensive testing and potential commercial development require recombinant production methods. Genetic engineering and heterologous expression systems provide a means to produce peptides like Ranatuerin-2R-RA1 biosynthetically.
This process involves:
Gene Synthesis: The DNA sequence encoding the mature peptide, or its precursor, is synthesized.
Vector Construction: The gene is cloned into an expression vector, often as a fusion protein with a carrier that can protect the peptide from proteolytic degradation within the host cell and simplify purification.
Host Transformation: The vector is introduced into a suitable host organism. Escherichia coli is a common choice due to its rapid growth and well-understood genetics.
Expression and Purification: The host is cultured, and the expression of the fusion protein is induced. The cells are then harvested, lysed, and the fusion protein is purified, typically using affinity chromatography.
Cleavage and Final Purification: The target peptide is cleaved from its fusion partner by a specific chemical or enzymatic agent, followed by a final purification step, often using RP-HPLC.
This approach allows for the cost-effective production of large amounts of the peptide. It is also invaluable for structure-activity relationship studies, where specific amino acid substitutions can be easily introduced into the gene sequence to create peptide analogues. nih.govnih.gov These engineered peptides can then be produced and tested to determine the functional role of individual amino acids or domains.
In Vitro Assays for Functional Characterization
A battery of in vitro assays is essential to characterize the biological activities of the mature peptide derived from the Ranatuerin-2R-RA1 precursor.
Antimicrobial Susceptibility Testing: The primary function of most ranatuerins is antimicrobial activity. novoprolabs.com This is quantified using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC), which is the lowest peptide concentration that prevents visible microbial growth. nih.gov These tests are performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans). nih.govnih.gov For example, the related peptide Ranatuerin-2PLx exhibited broad-spectrum activity, with an MIC of 256 µM against methicillin-resistant S. aureus (MRSA). nih.gov
Membrane Integrity Assays: To understand how the peptide kills microbes, membrane integrity assays are used. These assays determine if the peptide disrupts the bacterial cell membrane. One common method uses fluorescent dyes like SYTOX Green, which cannot penetrate intact cell membranes. nih.gov If the peptide forms pores or disrupts the membrane, the dye enters the cell, binds to nucleic acids, and fluoresces, providing a quantitative measure of permeabilization. nih.govnih.gov
Apoptosis Assays: Some ranatuerin peptides have been found to possess anticancer activity. nih.govnih.gov Apoptosis assays are used to determine if the peptide induces programmed cell death in cancer cells. Techniques like Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells. nih.gov The translocation of phosphatidylserine (B164497) to the outer cell membrane, detected by Annexin V, is an early marker of apoptosis. nih.gov Studies on Ranatuerin-2PLx showed it induced apoptosis in prostate cancer cells, suggesting a mechanism beyond simple membrane disruption. nih.gov
Immunomodulation Assays: Beyond direct killing, some antimicrobial peptides can modulate the host's immune response. Immunomodulation assays measure the peptide's ability to influence inflammatory processes. For instance, in macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS), researchers can measure the peptide's effect on the production of inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). nih.gov The recently characterized Rana-2PN was shown to inhibit the LPS-induced inflammatory response in vitro. nih.gov
| Assay Type | Purpose | Example Finding for a Ranatuerin-2 (B1576050) Peptide | References |
|---|---|---|---|
| Antimicrobial Susceptibility (MIC) | Determines the minimum concentration to inhibit microbial growth. | Ranatuerin-2PLx showed an MIC of 256 µM against MRSA. | nih.gov |
| Membrane Integrity (SYTOX Green) | Measures the peptide's ability to permeabilize bacterial membranes. | A designed analogue of Ranatuerin-2-AW efficiently disrupted bacterial membranes. | nih.gov |
| Apoptosis (Annexin V/PI) | Assesses the induction of programmed cell death in cancer cells. | Ranatuerin-2PLx induced apoptosis in PC-3 cancer cells within 6 hours. | nih.gov |
| Immunomodulation (LPS-induced NO) | Evaluates the peptide's effect on inflammatory responses. | Rana-2PN inhibited LPS-induced inflammatory responses in macrophage cells. | nih.gov |
Pre-clinical in vivo Models for Efficacy Evaluation
Promising in vitro results must be validated in living organisms to assess a peptide's potential as a therapeutic agent. Pre-clinical in vivo models are crucial for this step.
Galleria mellonella (Waxworm) Models for Bacterial Infection: The waxworm larva is an increasingly popular preliminary in vivo model for studying microbial infections and the efficacy of antimicrobial agents. nih.govplos.orgprotocols.io Its advantages include low cost, ethical simplicity, and an innate immune system with structural and functional similarities to that of mammals. nih.gov Larvae are infected with a pathogenic bacterium (e.g., MRSA), and then treated with the peptide. Efficacy is measured by the survival rate of the larvae over several days. nih.govnih.gov An analogue of Ranatuerin-2-AW demonstrated potential in vivo efficacy in a MRSA-infected waxworm model, and Ranatuerin-2Pb also reduced the mortality of larvae infected with S. aureus. nih.govnih.gov
Murine Inflammation Models: To evaluate anti-inflammatory properties in vivo, mouse models are commonly used. nih.gov For example, in the carrageenan-induced paw edema model, an inflammatory agent (carrageenan) is injected into the mouse's paw, causing localized swelling. nih.gov The test peptide is administered (e.g., by intraperitoneal injection), and its ability to reduce the swelling compared to a control group is measured over time. This model was used to demonstrate the in vivo anti-inflammatory activity of Rana-2PN, the first ranatuerin peptide shown to have this property. nih.gov These models are critical for confirming that the in vitro immunomodulatory effects translate to a meaningful anti-inflammatory effect in a complex living system.
Investigational Applications and Future Research Trajectories of Ranatuerin 2r Ra1 Peptide
Exploration of Ranatuerin-2R-RA1 Peptide as a Template for Novel Bioactive Compounds
The native structure of ranatuerin peptides serves as a valuable scaffold for the rational design of new therapeutic molecules. Ranatuerin-2 (B1576050) peptides are characterized by a conserved N-terminal α-helical domain and a C-terminal cyclic structure known as the "Rana box," formed by a disulfide bridge. nih.gov This structural motif is common to several ranid frog peptide families, including brevinins and esculentins. nih.gov
Research into related ranatuerin peptides, such as Ranatuerin-2PLx and Ranatuerin-2AW, demonstrates that the native sequence is a starting point for creating analogs with enhanced bioactivity. nih.govmdpi.com Scientists use the natural peptide as a template and introduce specific modifications, such as amino acid substitutions or truncations, to study structure-activity relationships. mdpi.com For instance, the peptide Ranatuerin-2C-RA1, sourced from the golden crossband frog (Odorrana andersonii), possesses a specific 26-amino acid sequence (Leu-Leu-Asp-Thr-Val-Lys-Asn-Leu-Ala-Thr-Asn-Leu-Ala-Gly-Gln-Leu-Leu-Asp-Arg-Leu-Lys-Cys-Lys-Val-Thr-Gly) and is noted for its antimicrobial properties. novoprolabs.com The exploration of this and other ranatuerin structures allows researchers to design novel compounds that could potentially have improved efficacy, stability, or target specificity, including dual antibacterial and anticancer agents. mdpi.com
Potential in Combating Antimicrobial Resistance: A Mechanistic Perspective
Ranatuerin peptides represent a promising avenue for combating multidrug-resistant bacteria due to their primary mechanism of action, which involves the physical disruption of microbial cell membranes. mdpi.com This mechanism is considered a key advantage over many traditional antibiotics that target specific metabolic pathways or enzymes, as it is less likely to induce resistance. nih.govresearchgate.net
The process begins with the cationic (positively charged) peptide being attracted to the anionic (negatively charged) surface of the bacterial membrane. Upon binding, the peptides aggregate and insert into the lipid bilayer, forming pores or channels. This disruption leads to the leakage of essential ions and metabolites, ultimately causing cell death. qub.ac.uk Studies on the analog [Lys4,19, Leu20]R2AW(1-22)-NH2, derived from Ranatuerin-2AW, have shown it kills bacteria at a highly efficient rate through this membrane disruption process. mdpi.com This direct, physical mode of action makes the development of resistance by pathogens more challenging. Furthermore, some ranatuerin peptides have demonstrated the ability to inhibit and eradicate bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.
Development of Advanced Peptide Analogs with Optimized Functional Profiles
A significant focus of ranatuerin research is the development of synthetic analogs with optimized characteristics, aiming to enhance antimicrobial potency while minimizing toxicity to host cells (hemolytic activity). mdpi.comnih.gov This is achieved through targeted modifications based on an understanding of the peptide's structure-activity relationship.
Key strategies for developing advanced analogs include:
Enhancing Cationicity and Hydrophobicity: Increasing the net positive charge (cationicity) and the ratio of hydrophobic residues can improve a peptide's affinity for and ability to disrupt bacterial membranes. For example, substituting acidic amino acids with positively charged lysine (B10760008) residues and adding leucine (B10760876) to the hydrophobic face of the Ranatuerin-2AW peptide created an analog, [Lys4,19, Leu20]R2AW(1-22)-NH2, with significantly optimized antibacterial and anticancer activities. mdpi.com
Modifying the "Rana Box": The C-terminal cyclic "Rana box" has been a target of investigation. Studies on Ranatuerin-2PLx showed that deleting this loop drastically reduced its antimicrobial and antiproliferative activities, suggesting it is crucial for potency. nih.govnih.gov Conversely, research on Ranatuerin-2AW indicated that replacing the cysteine residues to remove the disulfide bridge did not significantly affect antibacterial activity, suggesting the Rana box may be dispensable in some contexts. mdpi.com
Truncation: Creating shorter versions of the peptide can help identify the minimal sequence required for activity. Truncated analogs of Ranatuerin-2Pb were synthesized to investigate its structure-activity relationship, with one analog retaining broad-spectrum antimicrobial activity.
These modification strategies have led to the design of peptides with improved therapeutic potential, including enhanced efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Unresolved Questions and Emerging Areas of Research in Ranatuerin Peptide Biology
Despite promising advances, several questions regarding the biology of ranatuerin peptides remain, representing active and emerging areas of research. nih.gov A primary area of uncertainty is the precise functional role of the C-terminal "Rana box." nih.govmdpi.com While some studies show it is essential for the biological activity of peptides like Ranatuerin-2PLx, others on Ranatuerin-2AW suggest it may be dispensable for antibacterial action. nih.govmdpi.com Clarifying the exact contribution of this cyclic domain to structural stability, target interaction, and protease resistance is a key research goal. mdpi.com
Broader questions in the field of antimicrobial peptides are also relevant to ranatuerins. nih.gov These include:
Mechanism of Membrane Disruption: While membrane permeabilization is the accepted mechanism, the exact molecular events are not fully understood. It is unclear if there is one common mechanism or multiple distinct processes for how peptides form pores or disrupt the bilayer. nih.gov
Correlation Between Model and Microbial Membranes: Much of the mechanistic work is done using synthetic lipid vesicles. A critical unanswered question is how well these model systems replicate the complex environment of a live bacterial membrane and how the results translate to actual microbial killing. nih.gov
Peptide Translocation: It is not definitively known whether the peptides must translocate across the bacterial membrane to be effective or if their action is confined to the membrane surface. The development of reliable assays to track peptide translocation is needed to answer this question. nih.gov
Future research will likely focus on these unresolved areas, utilizing advanced spectroscopic and imaging techniques to visualize peptide-membrane interactions in real-time. Answering these questions is crucial for the rational design of the next generation of highly effective and safe peptide-based therapeutics.
Data Tables
Table 1: Investigated Ranatuerin Peptides and Analogs
| Peptide/Analog Name | Source Organism / Origin | Key Structural Feature/Modification |
| Ranatuerin-2C-RA1 | Odorrana andersonii | Native 26-amino acid peptide. novoprolabs.com |
| Ranatuerin-2AW (R2AW) | Amolops wuyiensis | Native peptide used as a template for modification. mdpi.com |
| Ranatuerin-1 (B1576056) | Rana catesbeiana | Native peptide with distinct structural domains. nih.gov |
| Ranatuerin-2PLx | Rana palustris | Native peptide with a "Rana box" essential for activity. nih.govnih.gov |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Synthetic Analog | Cationicity and hydrophobicity enhanced from R2AW. mdpi.com |
| [Ser23,29]R2AW | Synthetic Analog | Cysteine residues replaced with serine to remove disulfide bond. mdpi.com |
| [Lys-8] Ranatuerin-1 | Synthetic Analog | Asparagine at position 8 replaced with lysine. nih.gov |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Ranatuerin Peptides
| Peptide | Target Microorganism | MIC (µM) |
| Ranatuerin-2AW (R2AW) | Staphylococcus aureus | 32 |
| Ranatuerin-2AW (R2AW) | Escherichia coli | 32 |
| [Ser23,29]R2AW | Staphylococcus aureus | 64 |
| [Ser23,29]R2AW | Escherichia coli | 64 |
| Ranatuerin-1 | Escherichia coli | 5 - 40 |
| [Lys-8] Ranatuerin-1 | Escherichia coli | (2- to 8-fold more potent than Ranatuerin-1) |
| Ranatuerin-2PLx | MRSA | 256 |
Conclusion
Synthesis of Key Academic Findings on Ranatuerin-2R-RA1 Peptide Precursor
The this compound is a member of the ranatuerin-2 (B1576050) family of antimicrobial peptides. nih.govvulcanchem.com While direct and extensive research solely focused on Ranatuerin-2R-RA1 is limited, a synthesis of available data and studies on closely related analogues allows for a comprehensive understanding of its fundamental characteristics.
The precursor molecule, as is typical for ranatuerins, is understood to have a multi-domain structure. vulcanchem.comnih.gov This includes a signal peptide region, an acidic spacer, and a C-terminal mature peptide sequence. The release of the mature, biologically active peptide is facilitated by a classical -KR- propeptide convertase processing site. vulcanchem.comnih.gov
A defining feature of the mature Ranatuerin-2R-RA1 peptide is the presence of a conserved C-terminal heptapeptide (B1575542) loop known as the "rana-box," formed by a disulfide bridge between two cysteine residues. nih.govvulcanchem.com This structural motif is a hallmark of the ranatuerin family and is considered crucial for the biological activities of many of its members. nih.govnih.gov The primary structure of ranatuerin-2 peptides is often poorly conserved, but the presence of the two invariant cysteines that form the rana-box is a characteristic feature. nih.gov
The UniProt database lists an entry for "Ranatuerin-2P-RA antimicrobial peptide" from the Golden crossband frog (Odorrana andersonii), which is understood to be either identical or highly homologous to Ranatuerin-2R-RA1. uniprot.org This entry confirms its existence at the transcript level, indicating that the genetic blueprint for this peptide has been identified and sequenced. uniprot.org
While specific antimicrobial and anticancer assays for Ranatuerin-2R-RA1 are not extensively detailed in published literature, the activities of its close relatives, such as Ranatuerin-2PLx and Ranatuerin-2-AW, provide significant insights. nih.govnih.gov These related peptides exhibit broad-spectrum antimicrobial activity against various pathogens and have also demonstrated potential in inhibiting the proliferation of cancer cells. nih.govnih.gov
Broader Implications for Peptide Biology and Drug Discovery Research Paradigms
The study of the this compound and its family members holds significant implications for the fields of peptide biology and drug discovery.
The ranatuerin-2 family serves as a compelling model for understanding structure-activity relationships in antimicrobial peptides. Research on analogues has demonstrated that modifications to the peptide's structure can dramatically alter its biological function. For instance, studies on Ranatuerin-2-AW have shown that enhancing cationicity and hydrophobicity can significantly boost antibacterial and anticancer activities. nih.gov Conversely, the removal or modification of the rana-box has been shown to have variable effects, in some cases diminishing activity, highlighting its complex role in peptide function. nih.govmdpi.com This underscores the potential for rational drug design, where peptides like Ranatuerin-2R-RA1 can be used as scaffolds for creating novel therapeutic agents with improved efficacy and specificity.
The dual antimicrobial and anticancer potential observed in the ranatuerin-2 family exemplifies a promising paradigm in drug discovery. nih.govnih.gov The ability of these peptides to target fundamental cellular structures, such as membranes, suggests a mechanism of action that may be less prone to the development of resistance compared to traditional antibiotics. nih.gov This makes them attractive candidates for development as novel therapeutics for infectious diseases and oncology.
Furthermore, the identification of the Ranatuerin-2R-RA1 precursor from amphibian skin secretions highlights the vast, untapped resource of biodiversity for drug discovery. e-fas.orgnih.gov The exploration of natural sources continues to yield novel molecular structures with potent biological activities, reinforcing the importance of conservation and bioprospecting efforts.
Q & A
Basic Research Questions
Q. What are the established structural characteristics of Ranatuerin-2R-RA1 peptide precursor, and what experimental techniques are recommended for its characterization?
- Methodological Answer : Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy for secondary structure determination, mass spectrometry (MS) for molecular weight validation, and circular dichroism (CD) to assess conformational stability. Protocols for reagent preparation and sample handling (e.g., buffer composition, temperature control) should align with standardized guidelines to ensure reproducibility .
Q. Which biological roles of this compound have been experimentally validated in preclinical models?
- Methodological Answer : In vitro assays using cell lines or tissue models (e.g., receptor binding studies, cytotoxicity assays) and in vivo studies in model organisms (e.g., murine systems) are common. Ensure species reactivity is confirmed via cross-reactivity testing, and report biological replicates (minimum n=3) to validate findings .
Q. What are the optimal storage conditions for this compound to maintain stability during experiments?
- Methodological Answer : Lyophilized peptides should be stored at -80°C in inert buffers (e.g., phosphate-buffered saline with protease inhibitors). Avoid repeated freeze-thaw cycles; aliquot samples for single-use to prevent degradation. Stability testing under varying pH and temperature conditions is critical for protocol standardization .
Advanced Research Questions
Q. How can researchers design experiments to investigate novel receptor interactions of this compound while minimizing off-target effects?
- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to define variables. Employ competitive binding assays with labeled ligands and negative controls (e.g., receptor knockout models). Computational docking studies paired with mutational analysis can refine target specificity .
Q. What strategies are effective for resolving contradictions in reported bioactivity data across studies on this compound?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to assess study heterogeneity. Compare experimental parameters (e.g., peptide concentration, assay duration, cell line origin) and apply meta-analysis tools to identify confounding variables. Replicate key studies under standardized NIH preclinical reporting guidelines .
Q. What methodologies enable the identification of post-translational modifications (PTMs) in this compound that may influence its function?
- Methodological Answer : High-resolution tandem MS (HR-MS/MS) coupled with enzymatic digestion (e.g., trypsin) can detect PTMs like phosphorylation or glycosylation. Use isotopic labeling for quantitative analysis and validate findings with site-directed mutagenesis or PTM-specific antibodies .
Q. How can researchers optimize in vivo delivery systems for this compound to enhance bioavailability?
- Methodological Answer : Test nanoparticle encapsulation (e.g., liposomes, polymeric carriers) or fusion tags (e.g., cell-penetrating peptides) in pharmacokinetic studies. Measure plasma half-life and tissue distribution using radiolabeled tracers. Include sham-treated controls to distinguish carrier effects from peptide activity .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and p-values from ANOVA or mixed-effects models. Ensure transparency by adhering to journal-specific guidelines for data availability and reproducibility .
Q. How should researchers address ethical considerations in studies involving this compound?
- Methodological Answer : For animal studies, follow ARRIVE 2.0 guidelines for humane endpoints and sample size justification. For human-derived tissues, obtain IRB approval and document informed consent. Disclose conflicts of interest and funding sources in the manuscript’s cover letter .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
